

Application Notes and Protocols for HTRF Assay for Zasocitinib Target Engagement

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Zasocitinib (TAK-279) is an oral, highly selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] TYK2 is a key mediator in the signaling pathways of cytokines such as IL-23, IL-12, and Type I interferons, which are implicated in the pathophysiology of various immune-mediated inflammatory diseases.[3][4] **Zasocitinib** binds to the pseudokinase (JH2) domain of TYK2, leading to the inhibition of its kinase activity and downstream signaling events.[1][3] Its high selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3) is a key feature, potentially offering a better safety profile by minimizing off-target effects.[3][4][5]

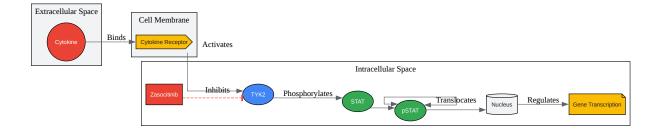
Homogeneous Time-Resolved Fluorescence (HTRF) is a robust and sensitive assay technology widely used in drug discovery for studying biomolecular interactions, including kinase activity and inhibitor profiling.[6][7][8][9] The HTRF assay format is based on Fluorescence Resonance Energy Transfer (FRET) between a donor (Europium or Terbium cryptate) and an acceptor fluorophore.[6][10] This technology allows for the direct measurement of target engagement in a homogeneous format, making it highly suitable for high-throughput screening and detailed inhibitor characterization.[6][7]

These application notes provide a detailed protocol for utilizing an HTRF assay to quantify the target engagement of **Zasocitinib** with TYK2.



Signaling Pathway of TYK2

TYK2 is an intracellular tyrosine kinase that plays a crucial role in the JAK-STAT signaling pathway. Upon cytokine binding to its receptor, TYK2 is activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammatory and immune responses. **Zasocitinib**, by inhibiting TYK2, blocks this signaling cascade.



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Caption: TYK2 Signaling Pathway and **Zasocitinib** Inhibition.

HTRF Assay Principle for Zasocitinib Target Engagement

This assay measures the direct binding of **Zasocitinib** to the TYK2 protein. A biotinylated form of TYK2 is used in conjunction with a fluorescently labeled tracer that also binds to the TYK2 active site. In the absence of an inhibitor, the binding of a Europium cryptate-labeled streptavidin to the biotinylated TYK2 and the binding of the fluorescent tracer bring the donor and acceptor fluorophores into close proximity, resulting in a high HTRF signal. When **Zasocitinib** is present, it competes with the fluorescent tracer for binding to TYK2, leading to a



decrease in the HTRF signal. This decrease is proportional to the amount of **Zasocitinib** bound to TYK2.

Quantitative Data Summary

The following tables summarize the in vitro potency and selectivity of **Zasocitinib**.

Table 1: **Zasocitinib** Biochemical Potency

Target Domain	Assay Type	Parameter	Value (nM)	Reference
TYK2 JH2	HTRF Binding	Ki	0.0087	[3][5][11]
JAK1 JH2	HTRF Binding	Ki	>15,000	[5]

Table 2: Zasocitinib Cellular Activity in Human Whole Blood Assays

Pathway	Parameter	Value (nM)	Reference
IL-23-pSTAT3	IC50	48.2	[11]
Type I IFN-pSTAT3	IC50	21.6	[11]
IL-12-pSTAT4	IC50	57.0	[3]

Experimental Protocol: HTRF Target Engagement Assay

This protocol is designed for a 384-well plate format.

Materials and Reagents

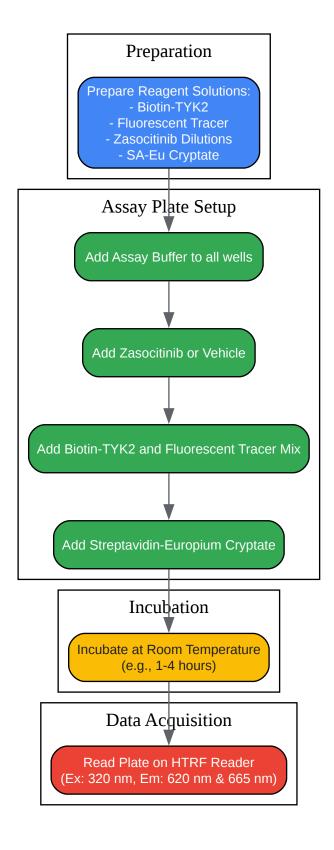
- Recombinant human TYK2 protein (biotinylated)
- HTRF-compatible fluorescent tracer (e.g., a known ATP-competitive inhibitor labeled with a suitable acceptor fluorophore)
- Streptavidin-Europium Cryptate (HTRF donor)



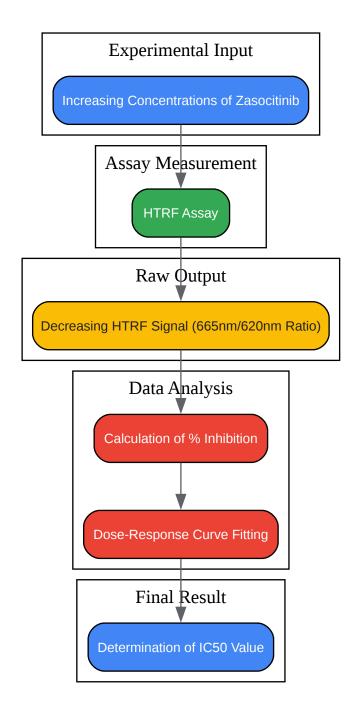
- Zasocitinib (or other test compounds)
- Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA, 0.01% Tween-20)
- 384-well low-volume, non-binding surface plates (e.g., white polypropylene)
- HTRF-compatible plate reader

Experimental Workflow









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References

- 1. Tyrosine Kinase 2 Inhibition With Zasocitinib (TAK-279) in Psoriasis: A Randomized Clinical Trial PMC [pmc.ncbi.nlm.nih.gov]
- 2. Zasocitinib Wikipedia [en.wikipedia.org]
- 3. dermatologytimes.com [dermatologytimes.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. academic.oup.com [academic.oup.com]
- 6. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications PMC [pmc.ncbi.nlm.nih.gov]
- 7. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 8. HTRF Kinase Assay Development and Methods in Inhibitor Characterization PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Homogeneous time-resolved fluorescence and its applications for kinase assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Zasocitinib Effective in TYK2 Inhibition for Inflammatory Skin Disease: Study -PracticalDermatology [practicaldermatology.com]
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